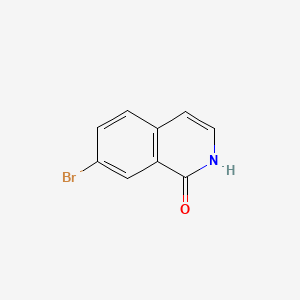

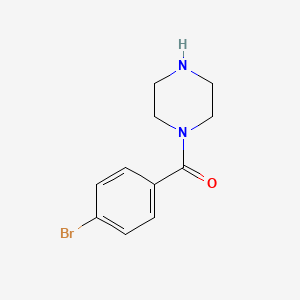

6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one

Vue d'ensemble

Description

The compound “6-(3-Aminophenyl)picolinic acid” is similar to the requested compound . Another compound, “6-(3-AMINOPHENYL)-N-(TERT-BUTYL)-2-(TRIFLUOROMETHYL)QUINAZOLIN-4-AMINE”, is a small molecule that belongs to the class of organic compounds known as quinazolinamines .

Synthesis Analysis

The synthesis of similar compounds often involves reflux methods . For example, two new Schiff bases were synthesized by an already reported method on reflux .Molecular Structure Analysis

The molecular structure of similar compounds is often studied using Density Functional Theory . The complete assignments of these compounds are performed based on experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis

Boron reagents have been developed for Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often studied using various methods such as UV-VIS spectrophotometry, IR spectroscopy, scanning electron microscopy, atomic force microscopy, and the photo-EMF method .Applications De Recherche Scientifique

- Application : Aminophenyl-based polyfluorinated β-diketonate complexes are used in the synthesis of europium complexes .

- Method : The synthesis involves the use of three aminophenyl-based polyfluorinated β-diketonates and an ancillary ligand . The complexes are then encapsulated in a silica/polymer hybrid material .

- Results : The triphenylamine-based polyfluorinated Eu3+–β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region with an impressive quantum yield (40%) as compared to the simple Eu3+–aminophenyl-β-diketonate complexes .

- Application : Boronic acids, which can interact with aminophenyl compounds, are used in various sensing applications .

- Method : The sensing applications can be homogeneous assays or heterogeneous detection .

- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

- Application : A 3-aminophenyl boronic acid-based sensor is developed for glucose detection .

- Method : The sensor uses Electrochemical Impedance Spectroscopy (EIS) as a transduction technique .

- Results : This non-enzymatic sensor exhibited a low limit of detection and high selectivity towards glucose when exposed also to fructose and sucrose .

Scientific Field: Photophysics

Scientific Field: Sensing Applications

Scientific Field: Glucose Detection

- Application : Molecularly imprinted polymers (MIPs), a biomimetic artificial receptor system inspired by the human body’s antibody-antigen reactions, have gained significant attraction in the area of sensor development applications .

- Method : MIPs are found to enhance the sensitivity and specificity of typical optical and electrochemical sensors severalfold with their precise binding to the analytes of choice .

- Results : MIP-based sensors have been used for the detection of biomarkers, enzymes, bacteria, viruses, and various emerging micropollutants like pharmaceutical drugs, pesticides, and heavy metal ions .

- Application : Polyimides (PIs) are step or condensation polymers derived from either aliphatic or aromatic dianhydrides and diamines or their derivatives .

- Method : Polyimides have various applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .

- Results : Polyimides or their composites and related compounds have also emerged as promising materials for pervaporation dehydration of solvents due to their excellent thermal, chemical, and mechanical stabilities .

Scientific Field: Environmental Sensing

Scientific Field: Material Science

- Application : Phosphorus-containing polyimide fibers have been synthesized for their thermal properties .

- Method : The fibers were prepared by electrospinning highly viscous polyimide solutions . The diameters of the electrospun fibers increased from 58 nm to 347 nm as the concentration of the polyimide solution was raised from 10 to 24 wt% .

- Results : The thermal decomposition mechanism of polyimide was evaluated and proposed using thermogravimetric analyzer-Fourier transform infrared spectroscopy (TGA-FTIR) and pyrolysis gas chromatography mass spectroscopy (Py-GC-MS) .

- Application : Polyimide (PI) aerogels cross-linked with a three amino compound tri (3-aminophenyl)phosphine oxide (TAPO) were synthesized .

- Method : The aerogels were synthesized by 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), pyromellitic dianhydride (PMDA) and 4,4′-diaminodiphenyl ether (4,4′-ODA) through chemical imidization method .

- Results : The PI aerogels exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .

Scientific Field: Fiber Manufacturing

Scientific Field: Aerogel Manufacturing

Orientations Futures

While specific future directions for “6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one” are not available, research into similar compounds is ongoing. For example, tisotumab vedotin, an antibody-drug conjugate, was recently granted FDA accelerated approval for recurrent or metastatic cervical cancer . More than 30 antibody-drug conjugates targeting 20 biomarkers are being tested in clinical trials .

Propriétés

IUPAC Name |

3-(3-aminophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEQRBYTUCRSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462955 | |

| Record name | 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one | |

CAS RN |

24912-36-5 | |

| Record name | 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.